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Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

Cat. No.: B582066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of 6-Bromo-4-
methylnicotinaldehyde (CAS 926294-07-7), a versatile bifunctional building block in organic

synthesis. Its unique structure, featuring both a reactive aldehyde group and a bromine atom

on the pyridine ring, allows for a wide array of chemical transformations, making it a valuable

precursor for the synthesis of complex molecules in medicinal chemistry and materials science.

[1]

Core Reactivity Profile
6-Bromo-4-methylnicotinaldehyde possesses two primary sites of reactivity: the aldehyde

functional group and the carbon-bromine bond at the 6-position of the pyridine ring. The

electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the

electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. The

bromine atom, in turn, serves as a versatile handle for various palladium-catalyzed cross-

coupling reactions.

Reactions at the Aldehyde Group
The aldehyde functionality of 6-Bromo-4-methylnicotinaldehyde undergoes a variety of

transformations typical of aromatic aldehydes.
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The aldehyde can be readily oxidized to the corresponding 6-bromo-4-methylnicotinic acid.

This transformation is a common and high-yielding reaction in organic synthesis. A variety of

oxidizing agents can be employed for this purpose.

Reduction to Primary Alcohol
The aldehyde group is readily reduced to a primary alcohol, yielding (6-bromo-4-methylpyridin-

3-yl)methanol. This can be achieved using various reducing agents.

Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

These reactions typically proceed through a tetrahedral intermediate.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of

secondary alcohols upon acidic workup.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.

The reaction with a phosphorus ylide provides a route to vinyl-substituted pyridines.

Reactions at the Carbon-Bromine Bond
The bromine atom at the 6-position is a key site for molecular diversification, primarily through

palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the pyridine ring and

various aryl or vinyl groups by reacting with boronic acids or their esters in the presence of a

palladium catalyst and a base.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the

pyridine ring and a terminal alkyne, leading to the synthesis of 6-alkynyl-4-

methylnicotinaldehyde derivatives. This reaction is typically catalyzed by a palladium complex

and a copper(I) co-catalyst.
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Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of

carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary

amines at the 6-position of the pyridine ring.

Quantitative Data Summary
Due to the limited availability of specific quantitative data for reactions of 6-Bromo-4-
methylnicotinaldehyde in the public domain, the following table provides representative yields

for analogous reactions on similar substrates. These values should be considered as illustrative

examples.

Reaction Type
Reagent/Catal
yst System

Substrate
Scope

Typical Yield
(%)

Reference

Suzuki-Miyaura

Coupling

Pd(PPh₃)₄,

K₂CO₃
Arylboronic acids 70-95 General Protocol

Sonogashira

Coupling

PdCl₂(PPh₃)₂,

CuI, Et₃N
Terminal alkynes 65-90 General Protocol

Buchwald-

Hartwig

Amination

Pd₂(dba)₃,

BINAP, NaOtBu

Primary &

Secondary

Amines

60-90 General Protocol

Grignard

Reaction

Aryl/Alkyl

Magnesium

Bromide

Aldehydes/Keton

es
50-85 General Protocol

Wittig Reaction
Phosphonium

Ylides

Aldehydes/Keton

es
60-90 General Protocol

Experimental Protocols
Note: The following protocols are provided as a guide. Optimization of reaction conditions may

be necessary for specific substrates and scales.
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Protocol 1: Nucleophilic Aromatic Substitution (Specific
Example)
This protocol is based on a procedure described in patent WO2024121753A1.[2]

Reaction: Synthesis of 4-methyl-6-((2-(4-methylpiperazin-1-yl)ethoxy)methyl)nicotinaldehyde

Reagents:

6-Bromo-4-methylnicotinaldehyde (500 mg, 2.50 mmol)

2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol)

Cesium Carbonate (Cs₂CO₃) (1629 mg, 5.00 mmol)

1,4-Dioxane (20 mL)

Procedure:

To a solution of 6-bromo-4-methylnicotinaldehyde (500 mg, 2.50 mmol) and 2-(4-

methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol) in 1,4-dioxane (20 mL) at 20 °C

under a nitrogen atmosphere, add cesium carbonate (1629 mg, 5.00 mmol).

Stir the resulting mixture at 100 °C for 18 hours.

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain

the crude product.

Purify the crude product by a suitable method (e.g., column chromatography).

Protocol 2: Suzuki-Miyaura Coupling (General Protocol)
Reagents:

6-Bromo-4-methylnicotinaldehyde (1.0 equiv)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/WO2024121753A1/en
https://www.benchchem.com/product/b582066?utm_src=pdf-body
https://www.benchchem.com/product/b582066?utm_src=pdf-body
https://www.benchchem.com/product/b582066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (0.05 equiv)

K₂CO₃ (2.0 equiv)

1,4-Dioxane/Water (4:1 mixture)

Procedure:

In a round-bottom flask, combine 6-Bromo-4-methylnicotinaldehyde, the arylboronic

acid, and K₂CO₃.

Add the 1,4-dioxane/water solvent mixture.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Add the Pd(PPh₃)₄ catalyst.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the organic layer under reduced pressure and purify the residue by column

chromatography.

Protocol 3: Sonogashira Coupling (General Protocol)
Reagents:

6-Bromo-4-methylnicotinaldehyde (1.0 equiv)

Terminal alkyne (1.2 equiv)

PdCl₂(PPh₃)₂ (0.03 equiv)
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CuI (0.05 equiv)

Triethylamine (Et₃N) (2.0 equiv)

Anhydrous THF or DMF

Procedure:

To a dried Schlenk flask under an inert atmosphere, add 6-Bromo-4-
methylnicotinaldehyde, PdCl₂(PPh₃)₂, and CuI.

Add the anhydrous solvent and triethylamine.

Add the terminal alkyne dropwise.

Stir the reaction at room temperature or heat to 50-70 °C until completion.

Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the mixture with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and

concentrate.

Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (General
Protocol)

Reagents:

6-Bromo-4-methylnicotinaldehyde (1.0 equiv)

Amine (1.2 equiv)

Pd₂(dba)₃ (0.02 equiv)

BINAP (0.04 equiv)
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Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous Toluene or Dioxane

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP,

and NaOtBu.

Add 6-Bromo-4-methylnicotinaldehyde and the amine.

Add the anhydrous solvent.

Seal the tube and heat the reaction mixture to 80-110 °C.

After the reaction is complete, cool to room temperature.

Dilute with an organic solvent and filter through a pad of Celite.

Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways for the key cross-coupling

reactions of 6-Bromo-4-methylnicotinaldehyde.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
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Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

